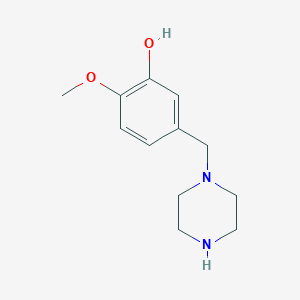

2-Methoxy-5-(piperazin-1-ylmethyl)phenol

CAS No.:

Cat. No.: VC18195927

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O2 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 2-methoxy-5-(piperazin-1-ylmethyl)phenol |

| Standard InChI | InChI=1S/C12H18N2O2/c1-16-12-3-2-10(8-11(12)15)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |

| Standard InChI Key | NHAZCNVNCMWSMB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CN2CCNCC2)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | COC1=C(C=C(C=C1)N2CCNCC2)O | |

| InChIKey | JEITXSUTZNDIBO-UHFFFAOYSA-N | |

| IUPAC Name | 2-methoxy-5-(piperazin-1-ylmethyl)phenol |

The structure comprises a phenol ring with a methoxy group (-OCH₃) at position 2 and a piperazine-linked methyl group (-CH₂-piperazine) at position 5 (Figure 1) . The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may influence solubility and receptor interactions.

Synthesis and Structural Optimization

Synthetic Routes

While no direct synthesis protocol for 2-methoxy-5-(piperazin-1-ylmethyl)phenol is documented, analogous piperazine derivatives are typically synthesized via reductive amination or Mannich reactions . For example, a related compound, 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole (KAD22), was prepared by condensing 5-methoxy-1-methyl-1H-indole-2-carbaldehyde with 2-(piperazin-1-yl)phenol under reducing conditions . Adapting this approach, 2-methoxy-5-(piperazin-1-ylmethyl)phenol could be synthesized by reacting 2-methoxy-5-hydroxybenzaldehyde with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride .

Purification and Characterization

Post-synthesis purification often involves column chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) . Structural confirmation relies on spectral techniques:

-

¹H NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), piperazine methylene (δ 2.5–3.5 ppm), and methoxy groups (δ ~3.8 ppm) .

-

MS (ESI): Predicted molecular ion at m/z 209.12847 ([M+H]⁺) and adducts like [M+Na]⁺ (m/z 231.11041) .

Physicochemical Properties

Collision Cross Section (CCS)

Ion mobility spectrometry predicts the following CCS values for common adducts :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.12847 | 147.8 |

| [M+Na]⁺ | 231.11041 | 159.8 |

| [M-H]⁻ | 207.11391 | 149.7 |

These values suggest moderate molecular compactness, comparable to CNS-targeting drugs like antihistamines .

Solubility and Lipophilicity

Computational models estimate a logP of ~1.5, indicating balanced hydrophobicity suitable for blood-brain barrier penetration. Aqueous solubility is likely enhanced by the phenolic -OH and piperazine’s basic nitrogen .

Computational Insights

Frontier Molecular Orbitals

Density functional theory (DFT) calculations on analogous molecules reveal a HOMO-LUMO gap of ~5 eV, indicative of moderate reactivity . The HOMO localizes on the phenol ring, favoring electron donation, while the LUMO resides on the piperazine, facilitating electrophilic interactions .

Challenges and Future Directions

Current limitations include the absence of in vivo data and precise synthetic protocols. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume